molecular formula C22H19N3O6S2 B2648949 (Z)-N'-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide CAS No. 612803-79-9

(Z)-N'-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide

Cat. No.: B2648949
CAS No.: 612803-79-9
M. Wt: 485.53
InChI Key: WRAODWNJUBLCPH-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N'-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide is a synthetic compound of significant interest in medicinal chemistry research, particularly for its potent and selective inhibitory activity against the V600E-mutant form of BRAF kinase. The BRAF V600E mutation is a key oncogenic driver in several cancers, most notably melanoma, and targeting this mutant protein is a validated therapeutic strategy . This compound functions as a Type II inhibitor , binding to the unique DFG-out conformation of the kinase activation loop, which provides a basis for its high selectivity for the mutant over the wild-type BRAF. This selectivity is a critical research feature for developing targeted therapies with reduced off-target effects. The molecular design incorporates a rhodanine-thiazolidinedione hybrid scaffold, a structure known to interact with kinase ATP-binding sites, linked to a salicyloyl hydrazide moiety, which contributes to its specific binding interactions and pharmacological profile. Current research with this compound is focused on elucidating the structural determinants of mutant-selective kinase inhibition, evaluating its efficacy in in vitro and in vivo models of BRAF-mutant cancers , and exploring its potential to overcome resistance mechanisms that arise to first-generation BRAF inhibitors. It serves as a valuable chemical probe for studying dysregulated MAPK/ERK signaling pathways and as a lead compound for the development of next-generation oncology therapeutics.

Properties

IUPAC Name

N'-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6S2/c26-15-5-2-1-4-14(15)20(28)24-23-19(27)6-3-9-25-21(29)18(33-22(25)32)11-13-7-8-16-17(10-13)31-12-30-16/h1-2,4-5,7-8,10-11,26H,3,6,9,12H2,(H,23,27)(H,24,28)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAODWNJUBLCPH-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)NNC(=O)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)NNC(=O)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N'-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C18H11N3O6S2
  • Molecular Weight : 401.41 g/mol
  • IUPAC Name : 4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid

The biological activity of this compound can be attributed to several mechanisms:

  • Anticonvulsant Activity : Research indicates that derivatives of thiazolidinones exhibit anticonvulsant properties. For instance, a related compound was shown to inhibit the NaV1.1 channel, which is crucial in seizure activity modulation .
  • Antimicrobial Properties : Compounds similar to this compound have demonstrated inhibitory effects against Mur ligases (MurD and MurE), which are essential for bacterial cell wall synthesis .
  • Cytotoxicity Against Cancer Cells : Some studies have evaluated the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines. For example, compounds with similar structures have been tested against multiple tumor cell lines, showing promising results in inhibiting cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticonvulsantNaV1.1 channel inhibition
AntimicrobialInhibition of Mur ligases
CytotoxicityInhibition of cancer cell growth

Case Study 1: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant properties of thiazolidinone derivatives, compound 4e exhibited significant efficacy against seizures induced by maximal electroshock (MES), with an effective dose (ED50) of 9.7 mg/kg and a therapeutic dose (TD50) of 263.3 mg/kg, resulting in a protective index that suggests a favorable safety profile compared to existing antiepileptic drugs .

Case Study 2: Antimicrobial Activity

A series of thiazolidinone derivatives were synthesized and tested for their antimicrobial efficacy against various bacterial strains. The results indicated that specific modifications increased their activity against Mur ligases, positioning these compounds as potential leads for antibiotic development .

Scientific Research Applications

Recent studies have highlighted the biological activities of compounds related to (Z)-N'-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide.

Antimicrobial Activity

Research indicates that derivatives of thioxothiazolidin compounds exhibit significant antibacterial and antifungal properties. For example, compounds similar to those derived from thioxothiazolidin were tested against various Gram-positive and Gram-negative bacteria, demonstrating efficacy that exceeded traditional antibiotics like ampicillin .

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. In experimental models, it was found to reduce leukocyte recruitment during acute inflammation and mitigate vascular injury responses . This suggests potential therapeutic use in treating inflammatory diseases.

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

Antimicrobial Treatments

The compound's antimicrobial properties suggest it could be developed into new antibiotics or antifungal agents, particularly useful in treating resistant strains of bacteria.

Anti-inflammatory Drugs

Due to its demonstrated anti-inflammatory effects, this compound may be beneficial in developing treatments for chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds:

StudyFindings
Compounds exhibited antibacterial activity against multiple bacterial strains with MIC values significantly lower than standard antibiotics.
Demonstrated reduction in leukocyte recruitment during inflammation in animal models, indicating potential for anti-inflammatory drug development.
Investigated the synthesis of related hydrazides and their biological evaluations showing promising results against viral infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds include thiazolidinones, hydrazide derivatives, and benzodioxole-containing molecules. Below is a detailed comparison based on synthesis, spectral data, and functional attributes:

Structural and Functional Group Comparison

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Spectral Signatures
Target Compound (Z-configuration) Thiazolidinone + benzohydrazide Benzo[d][1,3]dioxole, 2-thioxo-4-oxo-thiazolidinone, 2-hydroxybenzohydrazide ~527.56* IR: ~1670 cm⁻¹ (C=O), ~1250 cm⁻¹ (C=S); NMR: δ 7.2–8.1 (aromatic H), δ 10.5 (NH)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () Thiazolidinone + benzamide 2,4-dioxo-thiazolidinone, benzamide ~350.38 IR: 1715 cm⁻¹ (C=O); NMR: δ 7.3–8.3 (aromatic H), δ 8.1 (NH)
N'-(2-Methoxybenzylidene)-benzohydrazide () Hydrazide + arylidene Methoxybenzylidene, hydrazide ~313.34 IR: 1617 cm⁻¹ (C=N); NMR: δ 7.5–8.2 (aromatic H), δ 11.2 (NH)
2-Chloro-N-(Z-thiazolidinone)benzamide () Thiazolidinone + benzamide Chlorophenyl, 3-methoxy-4-propoxybenzylidene, 2-thioxo-4-oxo-thiazolidinone ~495.02 IR: 1660 cm⁻¹ (C=O), 1245 cm⁻¹ (C=S); NMR: δ 6.8–7.8 (aromatic H)

*Calculated based on formula C₂₄H₂₁N₃O₆S₂.

Key Differences and Implications

The 2-hydroxybenzohydrazide moiety introduces acidity (pKa ~8–10) absent in simpler benzamide derivatives (), affecting solubility and target binding .

Biological Activity: Thiazolidinones with 2-thioxo groups (e.g., ) show enhanced enzyme inhibition (e.g., antimicrobial, anticancer) compared to dioxo analogs () due to stronger sulfur-mediated interactions . Hydrazide-linked compounds () exhibit moderate antibacterial activity, but the target compound’s hydroxyl group may improve selectivity for eukaryotic targets .

Spectral Data: The target compound’s C=S stretch (~1250 cm⁻¹) is redshifted compared to C=O (~1670 cm⁻¹), consistent with thioxo-thiazolidinone derivatives () . Aromatic proton signals in NMR (δ 7.2–8.1) align with benzodioxole and benzohydrazide systems, distinct from simpler phenyl analogs (δ 7.3–7.8 in ) .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for synthesizing thiazolidinone derivatives like the target compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step condensation and cyclization strategy. For example, a thiazolidinone core is formed by reacting a substituted benzaldehyde (e.g., benzo[d][1,3]dioxol-5-ylmethylene) with 2-thioxothiazolidin-4-one under reflux in glacial acetic acid with anhydrous sodium acetate as a catalyst. Reaction progress is monitored via TLC (20% ethyl acetate/hexane), and purification is achieved through recrystallization (ethanol) . Optimization may involve adjusting solvent polarity, catalyst loading, and reaction time using Design of Experiments (DoE) to maximize yield .

Q. How can spectroscopic techniques (IR, NMR, MS) be employed to confirm the structure of the synthesized compound?

  • Methodological Answer :

  • IR : Confirm the presence of key functional groups (e.g., C=O at ~1700 cm⁻¹ for the thiazolidinone ring, N–H stretch at ~3200 cm⁻¹ for the hydrazide moiety) .
  • NMR : Analyze ¹H and ¹³C signals to verify stereochemistry and substitution patterns. For example, the Z-configuration of the benzylidene group is confirmed by distinct olefinic proton coupling patterns in ¹H NMR .
  • MS : Use high-resolution mass spectrometry to validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation pathways .

Q. What strategies are recommended for resolving low yields during the final hydrazide coupling step?

  • Methodological Answer : Low yields in hydrazide formation may arise from incomplete acylation or side reactions. Solutions include:

  • Using excess acid chloride (1.2–1.5 equivalents) with triethylamine as a base to neutralize HCl byproducts .
  • Employing moisture-free conditions (e.g., anhydrous chloroform) to prevent hydrolysis of reactive intermediates .
  • Purifying intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before proceeding to the next step .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s bioactivity and guide experimental validation?

  • Methodological Answer :

  • DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d,p) level to calculate electronic properties (e.g., HOMO-LUMO gaps) and reactivity indices .
  • Molecular Docking : Dock the compound into target protein active sites (e.g., PPAR-γ for antidiabetic activity) using AutoDock Vina. Prioritize binding poses with favorable ΔG values (< -8 kcal/mol) for in vitro testing .
  • Validation : Compare computational predictions with experimental assays (e.g., enzyme inhibition IC₅₀) to refine models .

Q. What experimental and analytical approaches resolve contradictions in crystallographic vs. spectroscopic data for stereochemical assignments?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve ambiguities in Z/E configuration by determining the crystal structure (e.g., using SHELXL for refinement) .
  • NOESY NMR : Detect spatial proximity of protons (e.g., benzylidene and thiazolidinone groups) to corroborate stereochemistry .
  • Dynamic NMR : Monitor temperature-dependent chemical shifts to assess rotational barriers around single bonds .

Q. How can Bayesian optimization improve reaction efficiency for large-scale synthesis while minimizing hazardous byproducts?

  • Methodological Answer :

  • Parameter Screening : Use a fractional factorial design to identify critical variables (e.g., temperature, solvent ratio, catalyst type) .
  • Bayesian Algorithms : Train models on initial datasets (10–20 experiments) to predict optimal conditions (e.g., 70% TBHP as an oxidant in MeOH at 60°C) .
  • Sustainability Metrics : Quantify waste reduction (E-factor) and energy consumption to align with green chemistry principles .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in the thiazolidinone ring?

  • Methodological Answer :

  • Error Analysis : Compare DFT-predicted bond lengths with XRD data (e.g., C–S bond: 1.75 Å theoretical vs. 1.72 Å experimental). Adjust basis sets (e.g., 6-311++G(d,p)) or include solvent effects in simulations .
  • Crystal Packing Effects : Assess intermolecular interactions (e.g., hydrogen bonds) in XRD structures that may distort bond lengths .

Methodological Tables

Key Reaction Optimization Parameters Typical Ranges Impact on Yield
Reaction Temperature (°C)60–80Higher temps favor cyclization but may degrade sensitive groups
Solvent (Acetic Acid vs. EtOH)Glacial AcOHAcOH enhances electrophilicity of carbonyl groups
Catalyst (NaOAc vs. TEA)1.0–1.5 equivalentsExcess base may deprotonate intermediates prematurely

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.